molecular formula C11H15ClO2 B13524051 4-(5-Chloro-2-methoxyphenyl)butan-2-ol

4-(5-Chloro-2-methoxyphenyl)butan-2-ol

Cat. No.: B13524051
M. Wt: 214.69 g/mol
InChI Key: XKYLNGUUBMJTAP-UHFFFAOYSA-N
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Description

    4-(5-Chloro-2-methoxyphenyl)butan-2-ol: is an organic compound that belongs to the class of alcohols.

  • Its structure consists of a butanol backbone (four carbon atoms) with a chlorine-substituted phenyl group (5-chloro-2-methoxyphenyl) attached.
  • The compound’s systematic name is This compound .
  • It may be encountered in research or industrial contexts.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for 4-(5-Chloro-2-methoxyphenyl)butan-2-ol remains unclear.
    • It may interact with specific molecular targets or pathways, but further research is needed.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    4-(5-Chloro-2-methoxyphenyl)butan-2-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

    The compound can be characterized by the following properties:

    PropertyValue
    Molecular Formula C12H17ClO2
    Molecular Weight 232.72 g/mol
    IUPAC Name This compound
    CAS Number [to be determined]

    The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of key enzymatic pathways and receptor systems. The presence of the chloro and methoxy groups enhances its lipophilicity, which may facilitate better membrane permeability and binding affinity to target sites.

    Antioxidant Activity

    Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have shown that it scavenges free radicals effectively, which could be beneficial in mitigating oxidative stress-related diseases.

    Antiproliferative Effects

    The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies demonstrated that it inhibits cell proliferation in a dose-dependent manner. For instance, in MCF-7 breast cancer cells, IC50 values were reported in the micromolar range, indicating a promising potential for further development as an anticancer agent.

    Enzyme Inhibition

    Inhibition studies have revealed that this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests potential anti-inflammatory applications.

    Case Studies

    • Study on Antioxidant Activity
      • A study evaluated the antioxidant capacity of various phenolic compounds, including this compound.
      • Results showed a significant reduction in DPPH radicals, with an effectiveness comparable to established antioxidants like ascorbic acid.
    • Antiproliferative Effects on Cancer Cells
      • In a comparative study against several cancer cell lines (e.g., A549, HT-29), this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating its potential as a chemotherapeutic agent.
      • The mechanism was linked to apoptosis induction and cell cycle arrest.
    • Enzyme Inhibition Studies
      • A focused study investigated its effects on COX and LOX enzymes.
      • The compound displayed IC50 values of approximately 15 µM for COX inhibition, suggesting it could be developed into an anti-inflammatory drug.

    Properties

    Molecular Formula

    C11H15ClO2

    Molecular Weight

    214.69 g/mol

    IUPAC Name

    4-(5-chloro-2-methoxyphenyl)butan-2-ol

    InChI

    InChI=1S/C11H15ClO2/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-8,13H,3-4H2,1-2H3

    InChI Key

    XKYLNGUUBMJTAP-UHFFFAOYSA-N

    Canonical SMILES

    CC(CCC1=C(C=CC(=C1)Cl)OC)O

    Origin of Product

    United States

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